Cas no 720719-20-0 ((thiolan-3-yl)methanol)
(thiolan-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- thiolan-3-ylmethanol
- 3-hydroxymethyltetrahydrothiophene
- (thiolan-3-yl)methanol
- (Tetrahydrothiophen-3-yl)methanol
- Z1431920317
-
- Inchi: 1S/C5H10OS/c6-3-5-1-2-7-4-5/h5-6H,1-4H2
- InChI Key: IJZYALNIAFIXNC-UHFFFAOYSA-N
- SMILES: S1CCC(CO)C1
Computed Properties
- Exact Mass: 118.04523611g/mol
- Monoisotopic Mass: 118.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 56
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 45.5
(thiolan-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587488-10mg |
thiolan-3-ylmethanol |
720719-20-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B587488-50mg |
thiolan-3-ylmethanol |
720719-20-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B587488-100mg |
thiolan-3-ylmethanol |
720719-20-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
| A2B Chem LLC | AV46251-10g |
thiolan-3-ylmethanol |
720719-20-0 | 95% | 10g |
$4043.00 | 2024-04-19 | |
| Chemenu | CM392008-500mg |
(thiolan-3-yl)methanol |
720719-20-0 | 95%+ | 500mg |
$460 | 2024-07-24 | |
| Chemenu | CM392008-1g |
(thiolan-3-yl)methanol |
720719-20-0 | 95%+ | 1g |
$575 | 2024-07-24 | |
| Chemenu | CM392008-5g |
(thiolan-3-yl)methanol |
720719-20-0 | 95%+ | 5g |
$1708 | 2024-07-24 | |
| Chemenu | CM392008-10g |
(thiolan-3-yl)methanol |
720719-20-0 | 95%+ | 10g |
$2532 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557453-500mg |
(Tetrahydrothiophen-3-yl)methanol |
720719-20-0 | 98% | 500mg |
¥7191.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557453-1g |
(Tetrahydrothiophen-3-yl)methanol |
720719-20-0 | 98% | 1g |
¥7707.00 | 2024-05-02 |
(thiolan-3-yl)methanol Suppliers
(thiolan-3-yl)methanol Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on (thiolan-3-yl)methanol
Introduction to (thiolan-3-yl)methanol (CAS No 720719-20-0)
Compound with the chemical name (thiolan-3-yl)methanol and the CAS number 720719-20-0 represents a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique thiolan ring structure, has garnered attention due to its potential applications in various biochemical processes and drug development. The thiolan moiety, a five-membered heterocyclic compound containing sulfur, contributes to the molecule's distinctive chemical properties, making it a subject of interest for researchers exploring novel synthetic pathways and therapeutic agents.
The structure of (thiolan-3-yl)methanol includes a hydroxymethyl group attached to the third carbon of the thiolan ring. This configuration allows for diverse chemical modifications, enabling its integration into complex molecular frameworks. The presence of both sulfur and oxygen in the molecule enhances its reactivity, making it a valuable intermediate in organic synthesis. Researchers have leveraged these properties to develop new methodologies for constructing more intricate chemical entities, which are essential in the pharmaceutical industry.
In recent years, there has been a growing interest in thiolan derivatives due to their potential biological activities. Studies have shown that compounds containing the thiolan scaffold exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. For instance, research published in peer-reviewed journals has highlighted the efficacy of certain thiolan-based molecules in inhibiting the growth of pathogenic bacteria and fungi. These findings have spurred further investigation into the development of novel antibiotics and antifungal agents.
The synthesis of (thiolan-3-yl)methanol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, have been employed to achieve high yields and purity. The use of palladium catalysts in particular has been found to enhance the efficiency of these transformations. Such advancements in synthetic chemistry have not only improved the accessibility of this compound but also paved the way for its application in large-scale production.
Beyond its synthetic utility, (thiolan-3-yl)methanol has shown promise in the field of medicinal chemistry. Researchers are exploring its potential as a precursor for designing new drugs that target specific disease pathways. For example, derivatives of this compound have been investigated for their role in modulating enzyme activity associated with neurological disorders. Preliminary studies suggest that certain thiolan-based molecules can interact with target proteins in a manner that alleviates symptoms associated with these conditions.
The chemical properties of (thiolan-3-yl)methanol also make it a valuable tool in materials science. Its ability to form stable complexes with metals has led to applications in catalysis and sensor technology. In catalysis, thiolan derivatives serve as ligands that enhance the efficiency of metal-catalyzed reactions. In sensor technology, they are used to develop highly sensitive devices capable of detecting trace amounts of analytes in environmental and biological samples.
The environmental impact of using (thiolan-3-yl)methanol as a chemical intermediate is another area of concern. Efforts have been made to develop green chemistry approaches that minimize waste and reduce energy consumption during synthesis. Solvent-free reactions and microwave-assisted synthesis are among the methods being explored to achieve these goals. Such sustainable practices align with global initiatives aimed at promoting environmentally friendly chemical processes.
In conclusion, (thiolan-3-yl)methanol (CAS No 720719-20-0) is a versatile compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover its potential applications, this compound is poised to play an increasingly important role in scientific innovation.
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